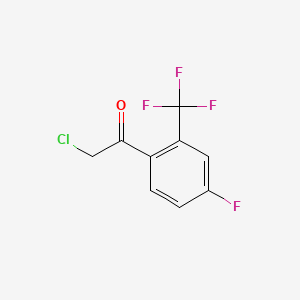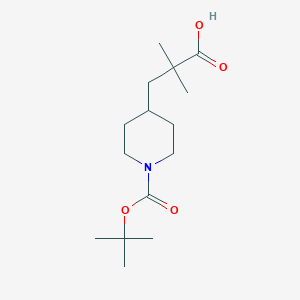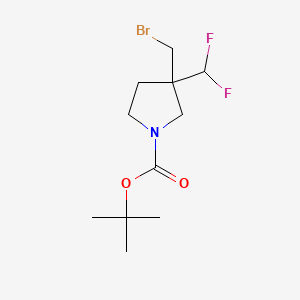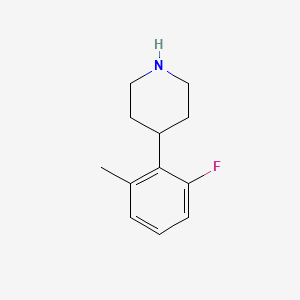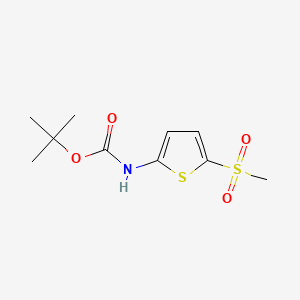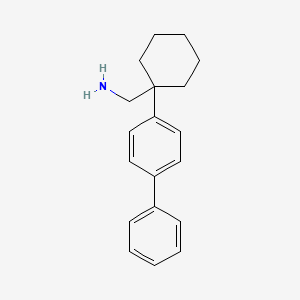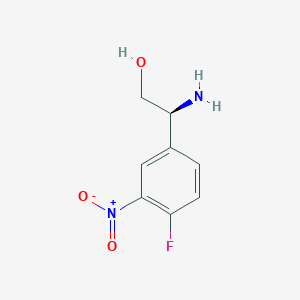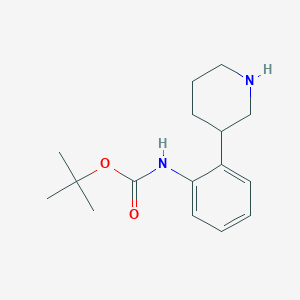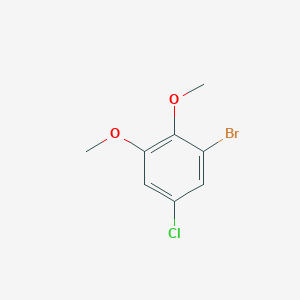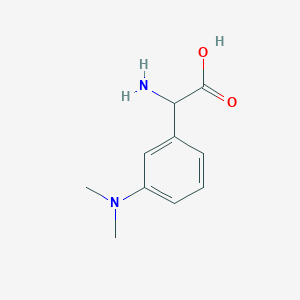
(R)-1-(1h-Indol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1H-Indol-3-yl)ethan-1-ol is a chiral compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(1H-Indol-3-yl)ethanone, using a chiral reducing agent. This reaction typically requires specific conditions to ensure the selective formation of the ®-enantiomer. Another method involves the asymmetric hydrogenation of the corresponding indole derivative using a chiral catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-Indol-3-yl)ethan-1-ol may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts and high-pressure hydrogenation reactors to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-1-(1H-Indol-3-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form ®-1-(1H-Indol-3-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of ®-1-(1H-Indol-3-yl)ethanone to ®-1-(1H-Indol-3-yl)ethan-1-ol can be achieved using chiral reducing agents or catalytic hydrogenation.
Substitution: The hydroxyl group of ®-1-(1H-Indol-3-yl)ethan-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include ®-1-(1H-Indol-3-yl)ethanone, substituted indole derivatives, and various chiral alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the synthesis of bioactive molecules that can interact with specific biological targets.
Medicine
In medicinal chemistry, ®-1-(1H-Indol-3-yl)ethan-1-ol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure products.
Mechanism of Action
The mechanism of action of ®-1-(1H-Indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derived compounds.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(1H-Indol-3-yl)ethan-1-ol
- 1-(1H-Indol-3-yl)ethanone
- 1-(1H-Indol-3-yl)ethan-1-amine
Uniqueness
®-1-(1H-Indol-3-yl)ethan-1-ol is unique due to its chiral nature and specific enantiomeric form. This enantiomer exhibits distinct biological and chemical properties compared to its (S)-enantiomer and other related compounds. Its ability to serve as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1R)-1-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1 |
InChI Key |
UHVJRCGECUWUJB-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CNC2=CC=CC=C21)O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


